Ethyl 2-amino-3,4-bis(2-methoxyethoxy)benzoate
Description
Its structure features a benzoate ester core substituted with two 2-methoxyethoxy groups and an amino group. The compound is synthesized via a multi-step process involving alkylation, nitration, and reduction, achieving high yields (e.g., 95% in alkylation steps) .
Properties
Molecular Formula |
C15H23NO6 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
ethyl 2-amino-3,4-bis(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C15H23NO6/c1-4-20-15(17)11-5-6-12(21-9-7-18-2)14(13(11)16)22-10-8-19-3/h5-6H,4,7-10,16H2,1-3H3 |
InChI Key |
ZGDZSCJBDKQAMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OCCOC)OCCOC)N |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 2-Amino-3,4-bis(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an EGFR inhibitor.
Medicine: It is used in the development of anticancer drugs, such as Erlotinib, which targets cancer cells by inhibiting EGFR tyrosine kinase.
Industry: The compound is utilized in the chemical industry for the synthesis of various derivatives and intermediates.
Mechanism of Action
Ethyl 2-Amino-3,4-bis(2-methoxyethoxy)benzoate exerts its effects through the inhibition of EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR, it prevents the phosphorylation and activation of the receptor, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Molecular Targets and Pathways Involved:
EGFR: The primary molecular target is the epidermal growth factor receptor.
Pathways: The compound affects the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell growth and survival.
Comparison with Similar Compounds
Ethyl 3,4-bis(2-Methoxyethoxy)benzoate
- Structure: Lacks the amino group at position 2 but retains the two 2-methoxyethoxy substituents.
- Synthesis : Prepared by alkylating ethyl 3,4-dihydroxybenzoate with 2-chloroethyl methyl ether in the presence of a base. Yield: 95% .
- Role : Direct precursor to the nitro intermediate (ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate).
- Physical Properties : Isolated as a viscous liquid, soluble in acetic acid and ethyl acetate .
Ethyl 4,5-bis(2-Methoxyethoxy)-2-Nitrobenzoate
- Structure: Features a nitro group (-NO₂) at position 2 instead of the amino group.
- Synthesis: Nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate using HNO₃/H₂SO₄. Reaction conditions: 20–200°C, 2–10 mol equivalents of HNO₃ .
- Role: Reduced to the amino derivative in subsequent steps.
Ethyl 2-Methoxybenzoate
- Structure : Simpler ester with a single methoxy group at position 2. Molecular formula: C₁₀H₁₂O₃; MW: 180.20 .
- Physical Properties: Soluble in ethanol; specific gravity 1.10–1.12 .
- Applications : Used in food additives and fragrances, contrasting with the pharmaceutical focus of the target compound .
Ethoxylated Ethyl-4-Aminobenzoate
- Structure: Contains a polyethoxylated chain (25 ethylene oxide units) attached to the amino group. Molecular formula: C₅₉H₁₁₁NO₂₇; MW: 1266.6 .
- Synthesis: Ethoxylation of ethyl 4-aminobenzoate with ethylene oxide, yielding >99% purity .
- Applications: Used in cosmetics due to water solubility, unlike the hydrophobic intermediates in quinazolinone synthesis .
Research Findings and Functional Differences
- Reactivity: The amino group in the target compound enables cyclization with formic acid to form quinazolinone heterocycles, a step critical for pharmaceutical activity . In contrast, ethoxylated ethyl-4-aminobenzoate’s ethoxy chains enhance hydrophilicity for cosmetic formulations .
- Synthesis Complexity : The target compound requires nitration and reduction steps absent in simpler analogs like ethyl 2-methoxybenzoate .
- Yield Optimization : The alkylation step for ethyl 3,4-bis(2-methoxyethoxy)benzoate achieves 95% yield under optimized conditions (40–120°C, excess reagent) , whereas ethoxylation in requires stringent control to limit residual ethylene oxide.
Biological Activity
Ethyl 2-amino-3,4-bis(2-methoxyethoxy)benzoate is a synthetic compound that has gained attention for its potential biological activities, particularly as an intermediate in the synthesis of Erlotinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer treatment. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is derived from 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid ethyl ester. The synthesis typically involves several steps, including nitration and reduction processes that yield the final compound with high purity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₉N₁O₅ |
| Molecular Weight | 277.31 g/mol |
| CAS Number | 3943-89-3 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily linked to its role as an EGFR inhibitor. The compound interacts with the EGFR pathway, which is crucial for cell proliferation and survival in various cancers. By inhibiting this pathway, this compound can induce apoptosis in cancer cells.
Key Mechanisms Include:
- Inhibition of Tyrosine Kinase Activity : The compound binds to the ATP-binding site of the EGFR, preventing phosphorylation and subsequent activation of downstream signaling pathways.
- Induction of Apoptosis : By disrupting signaling pathways that promote cell survival, the compound triggers programmed cell death in malignant cells.
- Modulation of Cell Cycle : this compound may interfere with cell cycle regulation, contributing to its anticancer effects.
Biological Activity and Therapeutic Applications
This compound has been investigated for its potential use in treating various cancers due to its role as an EGFR inhibitor. The following therapeutic applications have been noted:
- Non-Small Cell Lung Cancer (NSCLC) : As part of Erlotinib synthesis, this compound shows promise in treating NSCLC by targeting aberrant EGFR signaling.
- Pancreatic Cancer : The inhibition of EGFR is particularly relevant in pancreatic cancer treatment strategies.
Case Studies
- Lung Cancer Treatment : A study demonstrated that patients treated with Erlotinib showed improved survival rates compared to those receiving standard chemotherapy. The role of this compound as a precursor highlights its significance in this context .
- Combination Therapy : Research indicates that combining EGFR inhibitors with other therapeutic agents enhances efficacy against resistant cancer cell lines. This compound's mechanism supports this strategy by enhancing apoptotic signals when used alongside chemotherapeutics.
Preparation Methods
Reagents and Reaction Conditions
The alkylation employs 2-chloroethyl methyl ether or 2-bromoethyl methyl ether as alkylating agents in the presence of a base. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is typically used, often with a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI) to enhance reactivity. Solvents like dimethylformamide (DMF) or acetone are utilized, with temperatures ranging from 50°C to reflux (85–120°C).
Table 1: Comparison of Alkylation Methods
*Yield reported after hydrolysis to the carboxylic acid.
The use of DMF with TBAI at 85°C provides near-quantitative yields, as demonstrated in the synthesis of 3,4-bis(2-methoxyethoxy)benzoic acid. In contrast, acetone-based systems yield 68% of the ester intermediate. Stoichiometric excess of the alkylating agent (1.1–5.0 equivalents per hydroxyl group) ensures complete substitution.
Mechanistic Considerations
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the deprotonated hydroxyl groups attack the electrophilic carbon of the alkylating agent. Phase-transfer catalysts like TBAI facilitate the migration of hydroxide ions into the organic phase, accelerating the reaction. Side products, such as over-alkylated species, are minimized by controlling the stoichiometry and reaction time.
Nitration of Ethyl 3,4-Bis(2-Methoxyethoxy)Benzoate
The alkylated intermediate undergoes nitration to introduce a nitro group at the 2-position, a prerequisite for subsequent reduction to the amine.
Nitration Protocol
Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction is typically conducted at 45–75°C in a solvent such as dichloromethane or sulfuric acid itself.
Table 2: Nitration Conditions and Outcomes
| Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | H₂SO₄ | 45–75 | 85–90 | |
| HNO₃/H₂SO₄ | Dichloromethane | 30–80 | 78 |
The use of sulfuric acid as both catalyst and solvent ensures efficient nitration, with yields exceeding 85%. The electron-donating methoxyethoxy groups direct nitration to the ortho position relative to the ester group, favoring regioselectivity.
Hydrogenation of Ethyl 4,5-Bis(2-Methoxyethoxy)-2-Nitrobenzoate
The final step involves catalytic hydrogenation of the nitro group to an amine, yielding the target compound.
Hydrogenation Parameters
Palladium on carbon (Pd/C) or Raney nickel serves as the catalyst, with hydrogen gas (H₂) at pressures of 0.1–2 MPa. Reactions are performed in methanol or ethanol at 20–80°C.
Table 3: Hydrogenation Optimization
| Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd/C | Methanol | 0.5 | 50 | 92 | |
| Raney Ni | Ethanol | 1.0 | 70 | 88 |
Pd/C in methanol at moderate pressure (0.5 MPa) achieves superior yields (92%) with minimal over-reduction byproducts. The reaction typically completes within 4–6 hours, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Alternative Synthetic Pathways
One-Pot Alkylation-Nitration
A streamlined approach combines alkylation and nitration in a single pot, reducing purification steps. For example, ethyl 3,4-dihydroxybenzoate is sequentially treated with 2-chloroethyl methyl ether and nitric acid in a sulfuric acid medium, though yields are marginally lower (70–75%).
Enzymatic Hydrolysis and Reductive Amination
Emerging methods explore enzymatic hydrolysis of the ester followed by reductive amination, though these remain experimental and lack industrial scalability.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-3,4-bis(2-methoxyethoxy)benzoate?
The synthesis typically involves three key steps:
- Esterification : Reacting 3,4-dihydroxybenzoic acid with ethanol under acidic conditions to form ethyl 3,4-dihydroxybenzoate.
- Etherification : Introducing 2-methoxyethoxy groups via reaction with 2-chloroethyl methyl ether in the presence of a base (e.g., K₂CO₃) and a solvent like DMF at 40–120°C .
- Nitro Reduction : Nitration of the intermediate followed by catalytic hydrogenation (e.g., using Pt/C in methanol) to reduce the nitro group to an amine, yielding the final product . The hydrochloride salt is formed by treating the free base with HCl .
Q. How is the compound characterized for structural confirmation?
Common methods include:
- NMR Spectroscopy : To confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm and methoxyethoxy groups at δ 3.4–4.2 ppm).
- LC-MS/MS : Validates molecular weight (349.81 g/mol) and detects impurities .
- Elemental Analysis : Ensures stoichiometric consistency with the molecular formula (C₁₅H₂₄ClNO₆) .
Q. What are the common impurities in this compound, and how are they quantified?
Genotoxic impurities like ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (nitro intermediate) are monitored using LC-MS/MS with a limit of quantification (LOQ) ≤1.5 µg/day. A reversed-phase C18 column and methanol/water mobile phase with 0.1% formic acid are employed for separation .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Catalyst Selection : Pt/C (2 wt.%) in methanol achieves 92% yield during nitro reduction, outperforming Pd-based catalysts .
- Temperature Control : Maintaining 50–60°C during hydrogenation minimizes side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance etherification efficiency .
Q. How do solvent choices in nitration affect regioselectivity and yield?
Nitration in sulfuric acid at 0–5°C directs the nitro group to the ortho position relative to the ester, achieving >95% regioselectivity. Non-polar solvents reduce nitration efficiency due to poor solubility of intermediates .
Q. What strategies mitigate genotoxic impurity formation during synthesis?
Q. How to resolve conflicting data on the compound’s solubility in polar solvents?
Discrepancies arise from hydrochloride salt vs. free base forms. The free base is soluble in methanol (≥50 mg/mL), while the hydrochloride salt requires aqueous buffers (pH 4–6) for dissolution. Solubility should be validated via HPLC-UV at 254 nm .
Q. What methodologies address low yields in the etherification step?
Q. How does substituent variation in analogous compounds affect biological activity?
Replacing methoxyethoxy groups with methyl or methoxy groups (e.g., ethyl 2-amino-6-methylbenzoate) reduces EGFR inhibition by 70%, highlighting the critical role of ether chain length in Erlotinib’s binding affinity .
Q. What advanced techniques validate the compound’s role in Erlotinib synthesis?
- Kinetic Studies : Monitoring reaction intermediates via time-resolved NMR reveals that the hydrochloride salt stabilizes the amine group during cyclization to form the quinazolinone core of Erlotinib .
- X-ray Crystallography : Confirms structural alignment between the intermediate and Erlotinib’s EGFR-binding domain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
